molecular formula C14H11Cl2NO B5503264 N-(2,4-dichlorophenyl)-3-methylbenzamide

N-(2,4-dichlorophenyl)-3-methylbenzamide

Cat. No.: B5503264
M. Wt: 280.1 g/mol
InChI Key: XMNAYMYUBXALRN-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-3-methylbenzamide is a synthetic organic compound with the molecular formula C₁₄H₁₁Cl₂NO and a molecular weight of 280.15 g/mol . This benzamide derivative is provided with a high purity of 97% and is characterized by the CAS Registry Number 157491-15-1 . It is a member of a class of compounds known for their significant research potential in medicinal and agricultural chemistry. Benzamide derivatives are extensively studied due to their wide spectrum of biological properties. Research into similar structural analogs has demonstrated various activities, including anthelminthic, antifungal, and antibacterial effects . The presence of the benzamide core and dichlorophenyl substitution in its structure makes this compound a compound of interest for investigating these and other biological mechanisms. It serves as a valuable building block in organic synthesis and a scaffold for structure-activity relationship (SAR) studies , particularly in the development of novel antimicrobial and agrochemical agents. This product is accompanied by a Certificate of Analysis. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNAYMYUBXALRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes and Reaction Optimizations for N-(2,4-dichlorophenyl)-3-methylbenzamide

The primary and most direct route to this compound involves the acylation of 2,4-dichloroaniline (B164938) with 3-methylbenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. vedantu.compw.livebyjus.comblogspot.com

A general laboratory procedure for the synthesis of a related compound, N-(2,6-dichlorophenyl)-4-methylbenzamide, involves reacting the corresponding aniline (B41778) with the benzoyl chloride in a suitable solvent. nih.gov This methodology can be readily adapted for the synthesis of this compound.

Precursor Synthesis and Derivatization Strategies

The key precursors for the synthesis of this compound are 2,4-dichloroaniline and 3-methylbenzoyl chloride.

2,4-Dichloroaniline is a commercially available reagent. Its synthesis is well-established in industrial chemistry.

3-Methylbenzoyl chloride can be readily prepared from 3-methylbenzoic acid (m-toluic acid). A common laboratory and industrial method involves the reaction of 3-methylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.commiracosta.edu The use of a catalyst, such as N,N-dimethylformamide (DMF), can facilitate the reaction with thionyl chloride, leading to high yields of the desired acid chloride. chemicalbook.com For instance, heating 3-methylbenzoic acid with thionyl chloride and a catalytic amount of DMF at 90°C for 3 hours can produce 3-methylbenzoyl chloride in near-quantitative yield. chemicalbook.com

Optimization of the synthesis of related N,N-diethyl-3-methylbenzamide (DEET) has shown that reaction conditions such as solvent and molar ratios of reactants significantly impact the yield. For example, using dichloromethane (B109758) as a solvent and optimizing the molar ratio of m-toluic acid to the coupling agent 1,1'-carbonyldiimidazole (B1668759) (CDI) and diethylamine (B46881) led to a significant increase in product yield. researchgate.netresearchgate.net Similar optimization strategies, including screening of solvents and bases, can be applied to the synthesis of this compound to maximize yield and purity. galchimia.com

Mechanistic Investigations of Amide Bond Formation

The formation of the amide bond in this compound via the Schotten-Baumann reaction follows a well-understood nucleophilic acyl substitution mechanism. vedantu.compw.livebyjus.comblogspot.comdoubtnut.com

The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This leads to the formation of a tetrahedral intermediate. vedantu.comdoubtnut.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed.

Deprotonation: A base, such as pyridine (B92270) or aqueous sodium hydroxide, removes the proton from the nitrogen atom, neutralizing the resulting ammonium (B1175870) ion and driving the reaction to completion. pw.livebyjus.com The base also neutralizes the HCl generated during the reaction. byjus.com

The reaction is typically carried out in a two-phase system (aqueous base and an organic solvent for the reactants) or in a single organic solvent with a tertiary amine base like pyridine or triethylamine. byjus.commdpi.com

Catalytic Approaches in Synthesis

While the direct acylation method is robust, catalytic methods for amide bond formation offer milder reaction conditions and broader functional group tolerance.

Palladium-catalyzed amination (a variation of the Buchwald-Hartwig amination) represents a powerful tool for the formation of N-aryl bonds. This method could be applied to the synthesis of this compound by coupling 2,4-dichloroaniline with a suitable 3-methylbenzoyl derivative or by coupling 3-methylbenzamide (B1583426) with 1-bromo-2,4-dichlorobenzene. Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are typically employed as catalysts. cmu.edunsf.gov The use of specific ligands like (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂ has been shown to be effective for the amination of a wide variety of aryl chlorides and bromides. cmu.edu Furthermore, palladium-catalyzed amination of aryl chlorides with ammonium salts offers a selective route to primary arylamines, which are precursors to the target amide. organic-chemistry.org

Coupling reagents are also widely used to facilitate amide bond formation from carboxylic acids and amines under mild conditions, avoiding the need to prepare the acyl chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts like COMU, are effective. blogspot.comresearchgate.netrsc.org For instance, the synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide was successfully achieved using N,N'-dicyclohexylcarbodiimide (DCC) and HOBt as coupling reagents. researchgate.net A study on the synthesis of N,N-diethyl-3-methylbenzamide (DEET) demonstrated the effectiveness of COMU as a non-hazardous coupling reagent in a one-pot synthesis. researchgate.net These methods could be readily adapted for the synthesis of this compound from 3-methylbenzoic acid and 2,4-dichloroaniline.

Chemical Modifications and Analogue Preparation

The core structure of this compound provides a versatile scaffold for chemical modification to explore structure-activity relationships for various applications.

Substituent Variation on the Phenyl and Benzamide (B126) Rings

Systematic variation of substituents on both the 2,4-dichlorophenyl ring and the 3-methylbenzamide ring allows for the fine-tuning of the molecule's properties.

Variations on the Phenyl Ring: A variety of substituted anilines can be used in place of 2,4-dichloroaniline to generate a library of analogues. For example, N-substituted benzamides have been synthesized using anilines with different substitution patterns, including chloro, bromo, and nitro groups. globalconference.infonih.gov The synthesis of N-(2,6-dichlorophenyl)-4-methylbenzamide demonstrates the feasibility of using isomeric dichloroanilines. nih.gov Studies on related N-phenylbenzamide derivatives have explored the impact of various substituents on biological activity, indicating that the nature and position of these substituents are critical. rsc.org

Variations on the Benzamide Ring: Similarly, a range of substituted benzoyl chlorides can be employed. Syntheses of N-aryl benzamides have been reported with various substituents on the benzoyl ring, such as hydroxy, bromo, and nitro groups. globalconference.infonih.gov For example, a series of N-substituted benzamide derivatives were synthesized from 4-aminobenzoic acid, showcasing modifications on the benzoyl portion. rsc.org

The following table provides examples of reaction conditions for the synthesis of related substituted benzamides.

AmineAcyl Chloride/Carboxylic AcidCoupling Reagent/BaseSolventYieldReference
2,4-dichloroanilineBenzoyl chloride--- rsc.org
2,6-dichloroaniline4-methylbenzoyl chloride-Ethanol- nih.gov
4-chloroaniline2-methoxy-4-methylbenzoic acidDCC, HOBt-- researchgate.net
Diethylaminem-toluic acidCOMUDMFHigh researchgate.net
Substituted anilines4-aminobenzoic acid derivativesEDCIDCM- pw.live
Nitrobenzene3-methylbenzoyl chlorideFeWater67% rsc.org

Heterocyclic Ring Incorporations and Hybrid Molecule Design

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in medicinal chemistry. bohrium.comnih.govresearchgate.net The this compound scaffold can be incorporated into hybrid molecules containing various heterocyclic rings.

Benzimidazole (B57391) Hybrids: Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry. Hybrid molecules incorporating both benzamide and benzimidazole moieties have been designed and synthesized. rsc.orgsemanticscholar.org For instance, N-benzimidazol-1-yl methyl-benzamide derivatives have been reported. semanticscholar.org A common synthetic strategy involves the reaction of a benzimidazole derivative containing a reactive functional group (e.g., an amino or haloacetyl group) with a suitable benzamide precursor. rsc.org

Oxadiazole and Triazole Hybrids: 1,3,4-Oxadiazole and 1,2,3-triazole rings are also important pharmacophores. Hybrid molecules containing a benzamide linked to an oxadiazole or triazole ring have been synthesized. rsc.orgnih.govresearchgate.netscilit.com For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been prepared. nih.gov The synthesis of these hybrids often involves multi-step sequences, including the formation of the heterocyclic ring from a suitably functionalized benzamide precursor.

The following table summarizes some approaches to synthesizing benzamide-heterocycle hybrids.

HeterocycleSynthetic StrategyKey IntermediatesReference
BenzimidazoleReaction of a benzimidazole with a functionalized benzamide2-(2,4-dichlorophenyl)-1H-benzo[d]imidazole nih.govrsc.org
1,2,4-OxadiazoleCyclization of an N-acylamidoxime derived from a benzamideMethyl-2-chloro-5-(N'-hydroxycarbamimidoyl) benzoate nih.gov
1,2,3-TriazoleClick chemistry (cycloaddition)Benzimidazole with a terminal alkyne and an azide researchgate.net
PyrazoleReaction of a benzamide derivative with a hydrazineN-(2,2-dicyano-1-(alkylthio)vinyl)benzamide bohrium.com

Stereoselective Synthesis and Enantiomeric Resolution (If Applicable)

An analysis of the molecular structure of this compound reveals that the compound is achiral. For a molecule to exhibit chirality, it must possess at least one stereocenter, which is an atom, typically carbon, bonded to four distinct groups. In the case of this compound, there are no such asymmetric carbon atoms within its structure.

While nitrogen atoms can serve as chiral centers in certain molecules, the nitrogen atom in the amide group of this compound does not confer chirality to the molecule under normal conditions. Although the nitrogen is bonded to three different groups (the 2,4-dichlorophenyl group, the 3-methylbenzoyl group, and a hydrogen atom) and has a lone pair of electrons, creating a tetrahedral geometry, it undergoes a rapid process called pyramidal inversion at room temperature. lumenlearning.comlibretexts.orglibretexts.org This inversion leads to a rapid interconversion between the two potential enantiomeric forms, effectively resulting in a racemic mixture that cannot be resolved into stable, individual enantiomers. lumenlearning.comlibretexts.orglibretexts.org

Due to the absence of a stable chiral center, the concepts of stereoselective synthesis and enantiomeric resolution are not applicable to this compound. There are no enantiomers or diastereomers to be selectively synthesized or separated. Therefore, no research findings or data tables related to these processes for this specific compound are available.

Molecular Interactions and Mechanistic Elucidation in Vitro/in Silico Focus

Target Identification and Binding Affinity Studies

No published studies were found that have performed receptor binding assays to identify and characterize the interactions between N-(2,4-dichlorophenyl)-3-methylbenzamide and any biological receptors, including neurokinin receptors.

There is no available data on the inhibitory effects of this compound on acetylcholinesterase, myeloperoxidase, α-glucosidase, urease, or any other enzymes. Kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) have not been reported.

In the absence of target identification, no protein-ligand interaction mapping studies for this compound are available.

Cellular and Subcellular Mechanism of Action Studies (In Vitro Systems)

The effect of this compound on intracellular signaling pathways such as the MAPK and PI3K pathways has not been investigated in any published research.

There is no evidence in the scientific literature to suggest that this compound modulates gene expression or protein levels in any cellular system.

Cellular Uptake and Distribution Studies (In Vitro Cell Models)

The cellular uptake and subcellular distribution of a compound are critical determinants of its ultimate biological activity. While direct experimental data on the cellular uptake and distribution of this compound are not extensively available in the public domain, an understanding of its potential behavior can be inferred from its physicochemical properties and by examining studies of structurally analogous compounds.

The high lipophilicity of this compound, predicted by its chemical structure, suggests that it is likely to traverse cellular membranes. Compounds with a high octanol/water partition coefficient (LogP) typically exhibit increased passive diffusion across the lipid bilayers of cell membranes. This characteristic would allow the compound to readily enter cells without the need for specific transport proteins.

Once inside the cell, its distribution is likely governed by its affinity for different subcellular compartments. To elucidate the potential intracellular fate of this compound, the subcellular localization of the structurally related dichlorinated phenylamide, 3,4-dichloropropionanilide (DCPA), can be considered as an illustrative model. A study on DCPA revealed its distribution in Jurkat T cells and murine hepatocytes, providing insights into how a lipophilic dichlorophenylamide might behave within a cellular environment. nih.gov

The research on DCPA demonstrated that the compound was predominantly found in the cytosolic fraction of both T cells and hepatocytes after a 1.5-hour exposure. nih.gov This suggests that the compound is readily able to cross the plasma membrane and is largely retained in the aqueous environment of the cytosol. nih.gov The presence of the compound in other fractions, such as the mitochondria and peroxisomes, albeit at lower concentrations, indicates that it can also penetrate into various organelles. nih.gov

The following tables provide the predicted physicochemical properties of this compound and the empirical subcellular distribution data for the analogous compound, DCPA.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC14H11Cl2NO
Molecular Weight280.15 g/mol
LogP (Octanol/Water Partition Coefficient)~4.6 (Estimated based on similar isomers) chemsrc.com

Table 2: Subcellular Distribution of 3,4-Dichloropropionanilide (DCPA) in Jurkat T Cells and Murine Hepatocytes

Data adapted from a study on the subcellular localization of the analogous compound DCPA. nih.gov

Subcellular FractionRelative Distribution in Jurkat T Cells (%)Relative Distribution in Murine Hepatocytes (%)
CytosolPredominantPredominant
MitochondriaDetectedDetected
PeroxisomesDetectedDetected

Based on this comparative analysis, it is plausible that this compound would also primarily localize to the cytosol upon entering a cell, with the potential for further distribution into other organelles. The lipophilic nature facilitates its entry into the cell, and its subsequent distribution would be influenced by its interactions with intracellular components.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Impact on Biological Activity

The biological profile of N-(2,4-dichlorophenyl)-3-methylbenzamide is intricately linked to its molecular architecture. Researchers have systematically altered different parts of the molecule—the dichlorinated phenyl ring, the 3-methylbenzamide (B1583426) core, and the amide linker—to probe the key features responsible for its activity. These modifications have provided valuable insights into the electronic, steric, and hydrophobic requirements for optimal interaction with biological targets.

Influence of Halogenation Patterns on Activity Profiles

The specific 2,4-dichloro substitution pattern contributes to the molecule's lipophilicity and electronic distribution, which in turn affects its ability to cross cell membranes and interact with target enzymes or receptors. Research on analogous compounds has demonstrated that variations in the halogenation pattern—such as the number, type (e.g., fluorine, chlorine, bromine), and position of the halogens—can lead to significant changes in the activity profile. For instance, in some series of N-phenylbenzamides, moving a chloro substituent from one position to another on the phenyl ring has been shown to either enhance or diminish the desired biological effect.

Compound/AnalogSubstitution PatternObserved Impact on Activity (Relative to Parent Compound)
Analog A3,4-dichloroOften maintains or slightly alters activity, suggesting the importance of the overall lipophilicity and electronic nature of the dichlorinated ring.
Analog B2,6-dichloroMay lead to decreased activity due to steric hindrance near the amide bond, potentially disrupting the bioactive conformation.
Analog C4-chloroTypically shows some level of activity, but often less potent than the dichlorinated counterparts, indicating an additive effect of the second chlorine atom.
Analog D2-chloroSimilar to the 4-chloro analog, demonstrates the importance of multiple halogen substitutions for enhanced potency.

Effect of Alkyl and Aryl Substitutions on the Benzamide (B126) Core

The 3-methyl group on the benzamide core of this compound also plays a role in modulating its biological activity. The position and nature of substituents on this ring can influence the molecule's shape, electronic properties, and interactions with the target site.

Studies on related benzamides have shown that small alkyl groups, like the methyl group at the 3-position, can enhance activity by providing favorable van der Waals interactions within a binding pocket. The position of this group is also crucial; for example, a substituent at the 3- or 4-position may be more favorable than one at the 2-position, which could cause steric clashes and alter the preferred conformation of the molecule.

Replacing the methyl group with other alkyl or aryl functionalities can have varied effects:

Larger Alkyl Groups: Increasing the size of the alkyl group (e.g., ethyl, propyl) may enhance lipophilicity, which could improve cell permeability. However, it could also lead to a decrease in activity if the binding pocket has limited space.

Aryl Substitutions: Introducing an additional aryl ring can provide opportunities for pi-pi stacking interactions with the biological target, potentially increasing binding affinity. The nature and substitution of this appended aryl ring would further modulate activity.

Modification on Benzamide CoreRationalePotential Impact on Bioactivity
Removal of 3-methyl groupTo assess the contribution of the methyl group to binding.May lead to a decrease in potency if the methyl group is involved in critical hydrophobic interactions.
Shifting methyl to 2- or 4-positionTo probe the spatial requirements of the binding pocket.A 2-methyl group might decrease activity due to steric hindrance, while a 4-methyl group could be well-tolerated or even beneficial.
Replacement with larger alkyl groupsTo explore the effect of increased lipophilicity and size.Activity may increase or decrease depending on the size constraints of the target's binding site.
Replacement with an aryl groupTo introduce potential pi-pi stacking interactions.Could enhance binding affinity if the target has a suitable aromatic pocket.

Note: This table is based on established principles of medicinal chemistry as applied to N-phenylbenzamide scaffolds, in the absence of specific published data for this compound.

Conformational Preferences and Bioactive Conformations

The three-dimensional shape of this compound is a key factor in its biological activity. The molecule is not rigid and can adopt different conformations due to rotation around the amide bond and the bonds connecting the phenyl rings to the amide group. The preferred conformation, and more importantly, the conformation it adopts when bound to its biological target (the bioactive conformation), are of great interest.

Crystallographic studies of related compounds, such as N-(2,4-dichlorophenyl)benzamide, reveal that the amide group is often twisted out of the plane of the benzoyl ring. In the solid state, the conformation of the N-H and C=O bonds are typically anti to each other. The dihedral angle between the amide group and the benzoyl ring in N-(2,4-dichlorophenyl)benzamide has been observed to be approximately 33.0°. nih.gov The two phenyl rings themselves are often nearly coplanar.

The bioactive conformation is influenced by intramolecular interactions (e.g., steric hindrance from ortho substituents) and intermolecular interactions with the biological target. For instance, the presence of the ortho-chloro substituent on the N-phenyl ring can influence the torsional angle between this ring and the amide plane, which can be crucial for fitting into a specific binding site. Computational modeling and spectroscopic techniques are often employed to study these conformational preferences in solution and to predict the likely bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Development of Predictive Models for Biological Activity

For classes of compounds like N-phenylbenzamides, QSAR models are typically developed using a set of molecules with known biological activities. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic: (e.g., logP) which quantify the lipophilicity of the compound.

Topological: (e.g., connectivity indices) which describe the branching and connectivity of the atoms.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then used to build an equation that correlates a combination of these descriptors with the observed biological activity. For N-phenylbenzamide derivatives, studies have shown that descriptors related to hydrophobicity, electronic effects (such as the electrophilicity index), and steric properties are often important for modeling their antimicrobial activity.

Statistical Validation of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. This is a critical step to ensure that the model is not simply a result of chance correlation. Key validation metrics include:

Coefficient of determination (R²): This value indicates how well the model fits the data of the training set (the compounds used to build the model). A value closer to 1.0 suggests a better fit.

Leave-one-out cross-validation (q²): This is a measure of the model's internal predictive ability. The model is rebuilt multiple times, each time leaving out one compound and predicting its activity. A high q² value (typically > 0.5) indicates a robust model.

External validation: The model's predictive power is further tested on an external set of compounds (the test set) that were not used in the model development. The predicted activities are compared to the experimental values, and a high correlation provides confidence in the model's ability to predict the activity of new compounds.

While specific QSAR models for this compound are not publicly detailed, general models for N-phenylbenzamides have demonstrated good statistical validity, with high R² and q² values, indicating their potential utility in predicting the activity of new analogs.

Validation ParameterTypical Acceptable ValuePurpose
R² (Coefficient of determination)> 0.6Measures the goodness-of-fit for the training set.
q² (Cross-validated R²)> 0.5Assesses the internal predictive ability and robustness of the model.
R²_pred (for external test set)> 0.5Evaluates the model's ability to predict the activity of new compounds.

Note: This table presents generally accepted statistical thresholds for QSAR model validation.

Three-Dimensional Structure-Activity Relationship (3D-QSAR) Analysis

3D-QSAR models provide a quantitative correlation between the biological activity of a set of compounds and their 3D structural properties. These models are instrumental in optimizing lead compounds and designing new molecules with enhanced potency.

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential spatial arrangement of molecular features that are necessary for biological activity.

For this compound and its analogues, a pharmacophore model would be developed by superimposing a set of structurally related molecules with known biological activities. The common features responsible for their activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, would be identified. For instance, a hypothetical pharmacophore model for a series of benzamide derivatives could include features like an aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group. nih.gov The development of such a model for this compound would involve aligning it with other active and inactive analogues to deduce the critical chemical features.

The process typically involves:

Conformational Analysis: Generating a representative set of low-energy conformations for each molecule in the dataset.

Feature Identification: Identifying potential pharmacophoric features within each molecule.

Model Generation: Aligning the molecules and identifying the common features that are present in the active compounds but absent in the inactive ones.

Model Validation: Assessing the predictive power of the generated pharmacophore model using a test set of molecules with known activities.

A statistically significant 3D-QSAR model can be derived from a pharmacophore hypothesis, yielding a good correlation between experimental and predicted activity. nih.gov Such a model for this compound would serve as a valuable tool for virtual screening of compound libraries to identify new potential lead structures.

Table 1: Illustrative Pharmacophoric Features for a Benzamide Series

Feature TypeDescriptionPotential Location on this compound
Aromatic RingA planar, cyclic, conjugated system.The 2,4-dichlorophenyl ring and the 3-methylphenyl ring.
Hydrogen Bond AcceptorAn atom that can accept a hydrogen bond.The oxygen atom of the carbonyl group in the amide linkage.
Hydrogen Bond DonorA group that can donate a hydrogen atom to a hydrogen bond.The nitrogen atom of the amide linkage (N-H group).
Hydrophobic GroupA nonpolar group that avoids contact with water.The methyl group on the benzamide ring and the chlorine atoms on the phenyl ring.

This table is illustrative and represents the types of features that would be identified in a pharmacophore modeling study.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate the biological activity of molecules with their 3D steric and electrostatic fields (in CoMFA) and additional physicochemical properties (in CoMSIA). nih.gov These methods are used to generate predictive models and to visualize the structural requirements for activity through contour maps.

CoMFA (Comparative Molecular Field Analysis)

In a CoMFA study of this compound and its analogues, the molecules would be aligned based on a common substructure. The aligned molecules are then placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at each grid point using a probe atom. nih.gov The resulting field values are then subjected to Partial Least Squares (PLS) analysis to derive a QSAR model that correlates the fields with the biological activities.

The results of a CoMFA study are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely lead to changes in activity. For example:

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that steric bulk is detrimental to activity.

Electrostatic Contour Maps: Blue contours often highlight areas where positive charges enhance activity, whereas red contours indicate regions where negative charges are preferred.

CoMSIA (Comparative Molecular Similarity Indices Analysis)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often leads to more robust and predictive models. CoMSIA uses a Gaussian-type function to calculate the similarity indices, which makes the results less sensitive to the alignment of the molecules. mdpi.com

For this compound, a CoMSIA study would provide a more detailed understanding of the structure-activity relationship by revealing the importance of hydrophobicity and hydrogen bonding interactions. The resulting contour maps would provide additional insights:

Hydrophobic Contour Maps: Yellow or orange contours might indicate regions where hydrophobic groups increase activity, while white or grey contours could suggest that hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Contour Maps: Cyan or magenta contours could highlight areas where hydrogen bond donors are favorable, while purple or red contours might indicate favorable regions for hydrogen bond acceptors.

Table 2: Illustrative Statistical Parameters from a Hypothetical 3D-QSAR Study

ParameterCoMFACoMSIADescription
q² (Cross-validated r²)> 0.5> 0.5Indicates the predictive ability of the model. A value greater than 0.5 is generally considered good.
r² (Non-cross-validated r²)> 0.6> 0.6Represents the goodness of fit of the model.
Number of Components2-62-6The optimal number of principal components used in the PLS analysis.
Field Contributions (%)Steric: X%, Electrostatic: Y%Steric: A%, Electrostatic: B%, Hydrophobic: C%, H-bond Donor: D%, H-bond Acceptor: E%The relative contribution of each field to the final QSAR model.

This table is illustrative and shows the types of statistical data that would be generated and evaluated in CoMFA and CoMSIA studies to assess the validity and robustness of the models.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic properties of a molecule.

DFT calculations are also employed to predict vibrational spectra (Infrared and Raman), which arise from the various vibrational modes of a molecule. researchgate.net The calculated wavenumbers can be scaled to better match experimental values and are used to assign specific vibrational modes to observed spectral peaks. nih.gov For a molecule like N-(2,4-dichlorophenyl)-3-methylbenzamide, key vibrational modes would include N-H and C=O stretching of the amide group, C-Cl stretching from the dichlorophenyl ring, and various C-H and C-C stretching and bending modes from the aromatic rings. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies and Assignments for a Benzanilide Scaffold. (Note: These are illustrative values based on related compounds; specific calculations for this compound are required for precise data.)
Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment
N-H Stretch~3450Stretching of the amide N-H bond
C-H Stretch (Aromatic)~3100Stretching of C-H bonds in the phenyl rings
C=O Stretch~1680Stretching of the amide carbonyl bond
C-N Stretch~1350Stretching of the amide C-N bond
C-Cl Stretch~800Stretching of the C-Cl bonds

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com These descriptors help in predicting how the molecule will behave in a chemical reaction.

Table 2: Illustrative Global Reactivity Descriptors Derived from HOMO-LUMO Energies. (Note: Values are representative and require specific DFT calculation for this compound.)
ParameterFormulaSignificance
HOMO Energy (E_HOMO)-Electron-donating ability
LUMO Energy (E_LUMO)-Electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMOChemical reactivity and stability
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Power to attract electrons
Electrophilicity Index (ω)μ² / 2η (where μ = -χ)Propensity to accept electrons

Non-linear optical (NLO) materials are capable of altering the properties of light, such as its frequency or phase, and have applications in technologies like telecommunications and optical computing. Computational methods, specifically DFT, can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO activity. researchgate.net A computational study on the related N-(2,4-dichlorophenyl)benzamide indicated that it is an attractive candidate for future NLO studies, suggesting that this class of compounds possesses potential NLO properties. researchgate.net The presence of electron-withdrawing (dichlorophenyl) and potentially electron-donating (methyl) groups can influence the intramolecular charge transfer, which is a key factor for enhancing NLO response.

Table 3: Key NLO Properties Predicted by DFT. (Note: Values are illustrative based on related compounds. researchgate.net)
PropertySymbolSignificance
Dipole MomentμMeasures the polarity of the molecule
Linear PolarizabilityαMeasures the linear response of the molecule to an electric field
First HyperpolarizabilityβMeasures the second-order non-linear optical response

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Given that various benzamide (B126) derivatives have been reported to exhibit antimicrobial activities, a common approach is to dock them against essential bacterial enzymes. researchgate.netekb.eg A relevant target for such studies is the bacterial DNA gyrase, an enzyme vital for bacterial DNA replication and a validated target for antibiotics. researchgate.netekb.egbiomedpharmajournal.org

In a typical docking simulation, this compound would be placed in the binding site of a protein like S. aureus DNA gyrase (e.g., PDB ID: 1KZN). ekb.eg The simulation would predict the most stable binding pose and calculate a binding affinity score, usually expressed in kcal/mol. A lower (more negative) binding energy indicates a more favorable and stable interaction. The simulation also provides an estimated inhibition constant (Ki), which relates to the concentration required to inhibit the enzyme.

Table 4: Hypothetical Molecular Docking Results of this compound with a Bacterial Protein Target (e.g., DNA Gyrase).
ParameterDescriptionIllustrative Value
Binding Energy (kcal/mol)The estimated free energy of binding between the ligand and protein.-8.0 to -10.0
Inhibition Constant (Ki)The predicted concentration for 50% inhibition of the enzyme.Low micromolar (µM) range
Interacting ResiduesList of amino acids in the binding site that interact with the ligand.Asp, Gly, Val, Arg, etc.

Analysis of the docked complex allows for the identification of specific amino acid residues within the protein's active site that are crucial for binding the ligand. nih.gov These interactions can include:

Hydrogen Bonds: Often formed between the amide N-H or C=O group of the ligand and polar residues in the protein active site.

Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar residues like valine, leucine, and isoleucine.

Halogen Bonds: The chlorine atoms on the dichlorophenyl ring can potentially form halogen bonds with electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains.

Pi-Stacking: Interactions between the aromatic rings of the ligand and aromatic residues such as phenylalanine, tyrosine, or tryptophan.

By visualizing the docked pose, researchers can map these interactions, providing a molecular basis for the ligand's affinity and specificity. This information is invaluable for guiding the rational design of more potent analogues through chemical modification to enhance favorable interactions or reduce unfavorable ones.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a virtual window into the dynamic nature of molecules and their interactions with biological targets. These simulations can elucidate the conformational landscape of a compound and the stability of its complexes with proteins or other macromolecules.

Conformational Sampling and Stability of Compound-Target Complexes

There are no published studies that have performed conformational sampling or analyzed the stability of complexes between this compound and any specific biological target. Such studies would be invaluable for understanding its potential mechanism of action and for designing more potent analogs.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used to estimate the binding free energy of a ligand to its receptor. researchgate.netepa.govresearchgate.netnih.gov These calculations are crucial for ranking potential drug candidates and understanding the key energetic contributions to binding. researchgate.net A search of the scientific literature yielded no reports of MM/PBSA or MM/GBSA calculations for this compound.

In Silico ADME Prediction and Drug-Likeness Assessment (Excluding Clinical Pharmacokinetics)

In silico ADME prediction tools are instrumental in early-stage drug discovery for flagging compounds with potentially poor pharmacokinetic profiles. nih.govnih.gov These computational models predict various properties that influence a compound's journey through the body.

Absorption and Distribution Profiling (Computational)

Computational predictions of absorption and distribution properties, such as intestinal absorption, blood-brain barrier penetration, and plasma protein binding, are critical for assessing the developability of a compound. nih.govmdpi.com No specific in silico absorption or distribution data for this compound has been reported.

Metabolism Prediction and Metabolite Identification (Computational)

Predicting the metabolic fate of a compound is essential for identifying potential drug-drug interactions and understanding its clearance from the body. lu.sesamipubco.com Computational tools can predict the likely sites of metabolism and the structures of potential metabolites. lu.seresearchgate.net There are no available computational metabolism studies for this compound.

Computational Toxicity Prediction (Excluding in vivo animal or human data)

Computational toxicology models are used to identify potential safety liabilities of compounds at an early stage, thereby reducing the reliance on animal testing. nih.gov These models can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity. No computational toxicity predictions for this compound have been published.

Biological Activity of this compound: A Review of In Vitro Studies

Introduction

This compound is a chemical compound belonging to the benzamide class, characterized by a dichlorinated phenyl ring linked to a methylbenzamide structure. While the broader family of benzamides and related dichlorophenyl compounds has been a subject of scientific inquiry for various biological activities, specific research data on this compound is not extensively available in publicly accessible scientific literature. This article aims to summarize the current, albeit limited, findings on the in vitro biological profile of this specific compound based on the available information.

Biological Activity Profiling in in Vitro Systems

Other Biological Activities (In Vitro/Non-Human Organism Models)

Insecticidal/Pesticidal Activity (e.g., mosquito repellents, general insecticidal activity)

There is no specific data available in the reviewed literature detailing the insecticidal or pesticidal properties of this compound.

Studies on other N-phenylbenzamide derivatives have shown that this class of compounds can exhibit insecticidal properties. For instance, research on novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety demonstrated moderate to good insecticidal activities against pests like Spodoptera frugiperda and Mythimna separata. semanticscholar.org However, these findings are on structurally distinct molecules and cannot be extrapolated to this compound.

Anti-parasitic Activity (e.g., against Plasmodium falciparum, Trypanosoma, Leishmania)

Specific studies on the anti-parasitic activity of this compound against Plasmodium falciparum, Trypanosoma species, or Leishmania species have not been identified in the available literature.

Research into related N-phenylbenzamide derivatives has shown potential in this area. For example, certain bis(2-aminoimidazolines) and bisarylimidamides, which are types of N-phenylbenzamide derivatives, have demonstrated micromolar to submicromolar activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.govucm.es These compounds are believed to act by binding to the minor groove of the parasite's kinetoplast DNA. nih.govucm.es Additionally, some N-phenyl-substituted cinnamanilides have shown antiplasmodial activity. mdpi.com It is important to note that these findings pertain to different analogues and not to this compound itself.

Herbicidal Activity (e.g., against specific plant species)

There is no available data concerning the herbicidal activity of this compound.

While some benzamide derivatives are known to have herbicidal properties, such as N-benzylbenzamide compounds which act as pigment synthesis inhibitors, this activity has not been reported for the specific compound . wipo.int

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Novel Analogues

Spectroscopy is a fundamental tool for the structural elucidation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecular architecture of N-(2,4-dichlorophenyl)-3-methylbenzamide and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the proton NMR spectrum of a related compound, 3-methylbenzamide (B1583426), the methyl protons (–CH₃) typically appear as a singlet around 2.39 ppm. rsc.org The aromatic protons appear in the range of 7.42 to 7.65 ppm. rsc.org For this compound, the amide proton (N-H) would be expected to produce a singlet, with its chemical shift influenced by solvent and concentration. The protons on the 3-methylphenyl ring and the 2,4-dichlorophenyl ring would exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. For 3-methylbenzamide, the methyl carbon signal is observed at approximately 21.33 ppm. rsc.org The aromatic carbons resonate between 124.48 and 138.34 ppm, and the carbonyl carbon (C=O) signal appears further downfield at about 170.54 ppm. rsc.org In this compound, the presence of electron-withdrawing chlorine atoms on the dichlorophenyl ring would influence the chemical shifts of the attached carbons, shifting them to different positions compared to the unsubstituted ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Compound, 3-Methylbenzamide, in CDCl₃. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu

In the IR spectrum of this compound, characteristic absorption bands would confirm its structure. The N-H stretching vibration is expected as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group typically gives a strong absorption band around 1650 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C-Cl stretching vibrations for the dichlorophenyl group are expected in the fingerprint region, typically between 800-700 cm⁻¹. theaic.org Vibrational analysis of related structures, like N-(2,4-dichlorophenyl)benzamide, has been used to confirm these assignments. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula of this compound (C₁₄H₁₁Cl₂NO).

Under electron ionization (EI), benzamides typically undergo characteristic fragmentation. researchgate.net A common pathway involves the cleavage of the amide bond. For this compound, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation could lead to the formation of a 3-methylbenzoyl cation (m/z 119) and a 2,4-dichloroanilino radical, or alternatively, a 2,4-dichlorophenylaminyl cation (m/z 160) and a 3-methylbenzaldehyde (B113406) radical. Further fragmentation of the 3-methylbenzoyl cation could result in the loss of carbon monoxide (CO) to form a tolyl cation (m/z 91). researchgate.net Analysis of these fragmentation patterns is crucial for confirming the connectivity of the molecule. researchgate.netnih.gov

Crystallographic Studies and Solid-State Analysis

X-ray crystallography provides definitive proof of molecular structure and detailed information about the arrangement of molecules in the solid state, including conformation and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) analysis allows for the precise determination of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional shape.

Studies on analogous compounds, such as N-(2,4-dichlorophenyl)benzamide and N-(2,6-dichlorophenyl)-4-methylbenzamide, reveal key structural features that are likely to be present in this compound. nih.govnih.govresearchgate.net In these structures, the central amide group (–NHCO–) is often nearly planar. The conformation of the N-H and C=O bonds is typically anti to each other. nih.govnih.gov

Crystal packing is dominated by intermolecular hydrogen bonds. Typically, an N-H···O hydrogen bond links adjacent molecules, forming infinite chains. nih.govnih.govresearchgate.net For instance, in N-(2,4-dichlorophenyl)benzamide, these chains run along the b-axis of the crystal lattice. nih.gov

Table 3: Crystallographic Data for the Analogue N-(2,6-dichlorophenyl)-4-methylbenzamide. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, as different polymorphs can have different physical properties. ucl.ac.uk The investigation of polymorphism in analogues like 2-((2,6-dichlorophenyl)amino)benzoic acid has shown that different crystalline forms can be obtained by varying crystallization conditions, such as the solvent. rsc.org These different forms (polymorphs) can be characterized by techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and FT-IR spectroscopy. rsc.org

The conformational flexibility of the molecule, particularly the rotation around the amide bonds, can give rise to different polymorphs. rsc.org Co-crystallization, the process of forming a crystalline solid with a second component (a coformer), is another strategy to modify the solid-state properties of a compound. Studies on related molecules explore how co-crystallization can lead to the formation of new crystalline phases, including cocrystal salts, with unique structures and properties. rsc.org For this compound, a systematic screening of crystallization conditions would be necessary to identify potential polymorphs or co-crystals.

Chromatographic Methodologies for Purity and Metabolite Analysis

Chromatographic techniques are fundamental in the analytical workflow for "this compound," enabling the separation, identification, and quantification of the parent compound, its impurities, and metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound". Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the hydrophobic nature of the compound for separation.

Methodology and Findings:

A typical RP-HPLC method for the purity assessment of analogous dichlorophenyl benzamide (B126) derivatives involves a C18 stationary phase. sielc.comsielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com For compounds of this nature, gradient elution is often employed to effectively separate impurities with a wide range of polarities. Detection is commonly performed using a UV detector, with the wavelength set to a maximum absorbance for the benzamide chromophore, typically in the range of 254 nm. scholarsresearchlibrary.com

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. This method is highly effective for identifying and quantifying non-volatile impurities that may be present from the synthesis or degradation of the compound. The method can be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. mdpi.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of N-arylbenzamides

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile metabolites of "this compound". This is particularly relevant in metabolism studies where the compound may be biotransformed into smaller, more volatile molecules. nih.govnih.govnih.gov

Methodology and Findings:

For GC-MS analysis, a preliminary extraction of metabolites from a biological matrix is necessary. This is often followed by a derivatization step to increase the volatility and thermal stability of polar metabolites. nih.gov A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts active hydrogen atoms into trimethylsilyl (B98337) (TMS) ethers and esters. nih.gov

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl-polysiloxane phase, is typically used. mdpi.com The separated compounds then enter the mass spectrometer, which provides mass spectral data that can be used for identification by comparison with spectral libraries like the NIST database. nih.govresearchgate.net This approach allows for the profiling of a wide range of potential volatile metabolites, including hydroxylated or de-halogenated derivatives of the parent compound.

Table 2: Representative GC-MS Conditions for Volatile Metabolite Analysis

ParameterCondition
GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 60 °C (2 min), ramp 10 °C/min to 300 °C (10 min)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Derivatization MSTFA with 1% TMCS

This table outlines typical GC-MS parameters that could be applied to the analysis of volatile metabolites of the target compound.

Preparative chromatography is essential for the isolation and purification of analogues or minor impurities of "this compound" for further structural elucidation or biological testing. Both medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (prep-HPLC) can be employed. nih.gov

Methodology and Findings:

MPLC can be used as an initial purification step for larger quantities of a crude mixture, often utilizing larger particle size stationary phases to reduce backpressure. nih.gov Following this initial clean-up, prep-HPLC is used for the final, high-resolution separation. The principles of prep-HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to accommodate larger sample loads.

The choice of stationary and mobile phases is guided by analytical-scale separations. For "this compound" and its analogues, a reversed-phase C18 column would be a logical choice. sielc.com The mobile phase composition is optimized to achieve the best possible separation of the target compound from its closely related analogues. Fractions are collected as they elute from the column, and the purity of each fraction is subsequently verified by analytical HPLC. This technique is invaluable for obtaining pure samples of synthetic byproducts or metabolites.

Table 3: General Parameters for Preparative HPLC Isolation

ParameterCondition
Column C18, 10 µm, 20 mm x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (optimized based on analytical run)
Flow Rate 10-20 mL/min
Detection UV at 254 nm
Sample Loading Dependent on separation efficiency and column capacity

This table provides a general framework for developing a preparative HPLC method for isolating analogues of the specified compound.

Research Applications and Translational Potential Non Clinical

Development as Chemical Probes for Biological Research

Currently, there is limited publicly available scientific literature detailing the use of N-(2,4-dichlorophenyl)-3-methylbenzamide as a specific chemical probe for biological research. While its activity on specific biological targets has been noted in patent literature, its widespread use as a tool compound to investigate biological pathways or for target validation studies has not been extensively reported.

Lead Compound Identification and Optimization in Pre-clinical Drug Discovery Pipelines

The primary documented application of this compound is as a lead compound in the development of antagonists for Transient Receptor Potential (TRP) channels. Specifically, this compound has been identified as an antagonist of TRPA1 and/or TRPM8 channels. These channels are implicated in a variety of physiological and pathological processes, including pain, inflammation, and respiratory conditions.

The identification of this compound as a modulator of these channels positions it as a valuable starting point for medicinal chemistry campaigns. Such campaigns would typically involve the synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinical candidate.

Table 1: Biological Activity of this compound

TargetActivityPotential Therapeutic Area
TRPA1AntagonistPain, Inflammation, Respiratory Diseases
TRPM8AntagonistPain, Migraine, Overactive Bladder

The structure of this compound, featuring a dichlorinated phenyl ring linked via an amide bond to a methyl-substituted benzoyl group, provides a scaffold that can be systematically modified. Structure-activity relationship (SAR) studies originating from this lead compound would explore how changes to the substitution patterns on either phenyl ring or modifications to the amide linker affect its biological activity.

Potential for Agrochemical Development

An extensive review of scientific and patent literature did not reveal any specific applications or investigations into the use of this compound for agrochemical purposes, such as in the development of new classes of pesticides or herbicides. While other benzamide (B126) derivatives have found utility in the agrochemical industry, this specific compound does not appear to have been pursued for such applications based on available data.

Materials Science Applications

There is no information in the current body of scientific literature or patents to suggest that this compound has been evaluated for or possesses properties relevant to materials science. For instance, there are no reports of its use or potential as a non-linear optical (NLO) material or in the development of other advanced materials.

Future Directions and Emerging Research Perspectives

Exploration of Uncharted Biological Targets and Pathways

While the biological activities of many benzamide (B126) derivatives have been investigated, the specific targets and pathways for N-(2,4-dichlorophenyl)-3-methylbenzamide remain largely uncharted territory. Future research will likely focus on elucidating its mechanism of action by exploring a wide range of biological targets. Benzamides, as a class, have shown affinity for a variety of receptors and enzymes, suggesting that this compound could have potential applications in areas such as oncology, neuroscience, and infectious diseases. researchgate.net

Initial computational studies on the related compound N-(2,4-dichlorophenyl)benzamide have indicated that it may be a valuable subject for future studies in non-linear optics, hinting at diverse physicochemical properties that could be exploited. orientjchem.org The exploration of novel biological activities could involve screening against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels, which are common targets for benzamide-containing drugs. Furthermore, investigating its impact on cellular signaling pathways through techniques like transcriptomics and proteomics could reveal unexpected therapeutic opportunities.

Integration with High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. ku.edu The integration of this compound and its analogs into HTS campaigns is a logical next step to uncover novel bioactivities. pitt.edu These platforms allow for the testing of compounds against a multitude of biological assays in a cost-effective and time-efficient manner. nih.gov

The structural characteristics of this compound, such as its moderate lipophilicity, make it a suitable candidate for HTS. vulcanchem.com By screening it against diverse target classes, researchers can identify potential "hits" that can then be optimized through medicinal chemistry efforts. The data generated from HTS can also provide valuable structure-activity relationship (SAR) insights, guiding the design of more potent and selective analogs.

Table 1: Potential HTS Applications for this compound

Screening Target Class Potential Therapeutic Area Rationale
KinasesOncology, InflammationMany kinase inhibitors possess a benzamide core.
G-Protein Coupled Receptors (GPCRs)Neuroscience, Metabolic DisordersGPCRs are a major class of drug targets with diverse functions.
Ion ChannelsNeurological Disorders, Cardiovascular DiseasesModulation of ion channels is a key mechanism for many drugs.
ProteasesInfectious Diseases, OncologyProtease inhibition is a validated therapeutic strategy.
Nuclear ReceptorsMetabolic Diseases, OncologyThese receptors regulate gene expression and cellular metabolism.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug design and discovery. nih.gov These computational tools can accelerate the identification of novel drug candidates by predicting their biological activity, physicochemical properties, and potential toxicity. cam.ac.ukoxfordglobal.com For this compound, AI and ML can be employed to design and optimize new derivatives with improved therapeutic profiles.

By training ML models on existing data for benzamide compounds, it is possible to predict the biological activities of novel, structurally related molecules. acs.org Generative AI models can even propose entirely new chemical structures with desired properties. oxfordglobal.com This in silico approach can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising candidates.

Table 2: AI and ML Strategies for Benzamide Drug Discovery

AI/ML Technique Application in Compound Design Potential Outcome
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity based on chemical structure.Identification of key structural features for desired activity.
Molecular Docking and SimulationPredict the binding affinity and mode of interaction with a biological target.Prioritization of compounds for synthesis and biological testing.
Generative Adversarial Networks (GANs)Design novel molecules with desired properties.Discovery of new chemical scaffolds with therapeutic potential.
Predictive Modeling for ADMETForecast absorption, distribution, metabolism, excretion, and toxicity.Early identification of compounds with unfavorable pharmacokinetic profiles.

Challenges and Opportunities in Benzamide Chemistry for Targeted Research

The field of synthetic medicinal chemistry, including the study of benzamides, faces both challenges and opportunities. One of the primary challenges is achieving target selectivity to minimize off-target effects and associated toxicities. The synthesis of complex benzamide derivatives can also be challenging, requiring innovative synthetic methodologies. researchgate.net

However, these challenges also present opportunities for innovation. The development of novel synthetic routes and catalytic methods can facilitate the creation of diverse benzamide libraries for biological screening. rsc.org Furthermore, a deeper understanding of the structural requirements for target-specific interactions can guide the rational design of highly selective inhibitors. The versatility of the benzamide scaffold ensures its continued relevance in the quest for new and effective medicines. researchgate.net

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dichlorophenyl)-3-methylbenzamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via amidation between 3-methylbenzoyl chloride and 2,4-dichloroaniline. Key parameters include:
  • Solvent : Dichloromethane or toluene (polar aprotic solvents) to enhance nucleophilic reactivity .
  • Base : Triethylamine or pyridine (1.2–1.5 equivalents) to neutralize HCl byproducts .
  • Temperature : Room temperature (20–25°C) to minimize side reactions.
  • Purification : Column chromatography (neutral Al₂O₃) or recrystallization from ethanol/water mixtures .
    Table 1 : Reaction Optimization Parameters
ParameterOptimal RangeImpact on Yield
SolventDichloromethane>85% yield
BaseTriethylamineReduced HCl interference
Time30–60 minAvoids over-reaction

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, dichlorophenyl peaks) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>98%) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Short-term : Stable at 4°C in inert solvents (DMSO, DMF) for 1–2 weeks .
  • Long-term : Store at -20°C under argon to prevent hydrolysis of the amide bond .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the dichlorophenyl group .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) due to dichlorophenyl’s lipophilicity .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., 10–100 µM test concentrations) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzamide or dichlorophenyl groups) influence bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
  • Replace 3-methyl with methoxy or nitro groups to alter electron density .
  • Modify dichlorophenyl positions (e.g., 2,5-dichloro vs. 3,4-dichloro) to assess steric effects .
    Table 2 : SAR Trends
ModificationObserved EffectReference
3-Methyl → 3-NO₂↑ Cytotoxicity
2,4-Dichloro → 3,4-Dichloro↓ Solubility

Q. How can metabolic pathways and degradation products of this compound be identified?

  • Methodological Answer :
  • In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key phase I metabolites often include hydroxylation at the methyl group or dichlorophenyl ring .
  • Degradation Studies : Expose to acidic/basic conditions (pH 2–12) and identify hydrolyzed products (e.g., 3-methylbenzoic acid) .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and controls .
  • Validate Purity : Re-test batches with HPLC-certified purity >98% to exclude impurities as confounding factors .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Q. What strategies are effective for enantioselective synthesis of chiral analogs?

  • Methodological Answer :
  • Chiral Catalysts : Use BINAP-metal complexes (e.g., Ru) for asymmetric hydrogenation of prochiral intermediates .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers for individual testing .

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